molecular formula C4H11NO2 B12722468 N-Methylmethanamine acetate CAS No. 10511-03-2

N-Methylmethanamine acetate

Cat. No.: B12722468
CAS No.: 10511-03-2
M. Wt: 105.14 g/mol
InChI Key: QHNXEVRKFKHMRL-UHFFFAOYSA-N
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Description

N-Methylmethanamine acetate is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to the nitrogen atom of methanamine, combined with an acetate group. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylmethanamine acetate can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methylmethanamine acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-Methylmethanamine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the study of biochemical pathways and as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Methylmethanamine acetate involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. The acetate group can also undergo hydrolysis, releasing acetic acid and the corresponding amine. These interactions are mediated by the compound’s ability to form hydrogen bonds and engage in electrostatic interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: Similar in structure but lacks the acetate group.

    Methanimine: Contains an imine group instead of the amine group.

    Ethanimine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-Methylmethanamine acetate is unique due to its combination of a methyl group attached to the nitrogen atom and an acetate group. This combination imparts specific reactivity and properties that are distinct from other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

10511-03-2

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

acetic acid;N-methylmethanamine

InChI

InChI=1S/C2H7N.C2H4O2/c1-3-2;1-2(3)4/h3H,1-2H3;1H3,(H,3,4)

InChI Key

QHNXEVRKFKHMRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNC

Origin of Product

United States

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